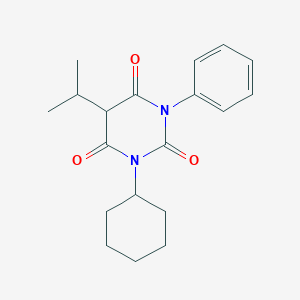

alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile

Descripción general

Descripción

Alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile, commonly known as N-ethyl-1,2-dihydro-2-oxoquinoline-4-carboxamide (NEDQ), is a chemical compound that has been extensively studied for its potential therapeutic applications. NEDQ belongs to the class of compounds known as quinoline derivatives, which have been shown to exhibit a wide range of biological activities.

Mecanismo De Acción

The exact mechanism of action of alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes involved in cell growth and proliferation. In addition, alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile has been shown to have antioxidant properties, which could contribute to its neuroprotective effects.

Efectos Bioquímicos Y Fisiológicos

Studies have shown that alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile can have a variety of biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile has been shown to have anti-inflammatory properties and to inhibit the production of certain cytokines involved in inflammatory responses.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile in lab experiments is that it has been extensively studied and its properties and effects are well understood. However, one limitation is that it can be difficult and time-consuming to synthesize, which could make it less practical for some experiments.

Direcciones Futuras

There are many potential future directions for research on alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further research could explore the mechanisms of action of alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile and its potential for use in combination with other drugs or therapies. Finally, studies could investigate the potential for alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile to be used as a diagnostic tool for certain types of cancer.

Aplicaciones Científicas De Investigación

Alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile has been studied for its potential therapeutic applications in a variety of areas, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile has the ability to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In addition, alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propiedades

Número CAS |

1092-11-1 |

|---|---|

Nombre del producto |

alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile |

Fórmula molecular |

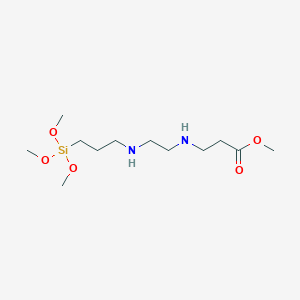

C19H22N2 |

Peso molecular |

278.4 g/mol |

Nombre IUPAC |

2-naphthalen-1-yl-4-piperidin-1-ylbutanenitrile |

InChI |

InChI=1S/C19H22N2/c20-15-17(11-14-21-12-4-1-5-13-21)19-10-6-8-16-7-2-3-9-18(16)19/h2-3,6-10,17H,1,4-5,11-14H2 |

Clave InChI |

MXQCLDABRUMZOD-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CCC(C#N)C2=CC=CC3=CC=CC=C32 |

SMILES canónico |

C1CCN(CC1)CCC(C#N)C2=CC=CC3=CC=CC=C32 |

Sinónimos |

α-(1-Naphtyl)-1-piperidinebutyronitrile |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.